molecular formula C12H22N2O2 B6309458 tert-Butyl N-(2-aminospiro[3.3]heptan-7-yl)carbamate CAS No. 1935599-97-5

tert-Butyl N-(2-aminospiro[3.3]heptan-7-yl)carbamate

Cat. No. B6309458
CAS RN: 1935599-97-5
M. Wt: 226.32 g/mol
InChI Key: YQXBVCBCBXDETB-UHFFFAOYSA-N
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Description

“tert-Butyl N-(2-aminospiro[3.3]heptan-7-yl)carbamate” is a chemical compound with the CAS Number: 2375267-60-8 . It has a molecular weight of 240.35 . The compound is typically stored at 4 degrees Celsius and is available in an oil form .


Molecular Structure Analysis

The IUPAC name of the compound is tert-butyl ((3-aminospiro[3.3]heptan-1-yl)methyl)carbamate . The InChI code is 1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-9-7-10(14)13(9)5-4-6-13/h9-10H,4-8,14H2,1-3H3,(H,15,16) . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is an oil at room temperature . It has a molecular weight of 240.35 . The compound should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization

  • Research has focused on the synthesis and characterization of tert-butyl carbamate derivatives as intermediates for natural products and other compounds with potential biological activities. For instance, the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate from L-Serine, an intermediate for jaspine B with cytotoxic activity against human carcinoma cell lines, highlights the role of such compounds in medicinal chemistry (L. Tang et al., 2014).

Chemical Transformations

  • Studies on the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates indicate the utility of tert-butyl carbamate derivatives in synthetic organic chemistry for protecting amino groups during complex synthetic sequences (M. Sakaitani & Y. Ohfune, 1990).

Applications in Drug Synthesis

  • Tert-Butyl carbamates are crucial intermediates in the synthesis of biologically active compounds. An example is their role in the synthesis of analogues for omisertinib (AZD9291), a medication used in cancer treatment, demonstrating the importance of these compounds in drug development (Bingbing Zhao et al., 2017).

Advanced Organic Synthesis Techniques

  • The use of tert-butyl carbamate derivatives in advanced organic synthesis techniques, such as the Curtius rearrangement for the efficient preparation of Boc-protected amines, showcases the versatility of these compounds in facilitating complex synthetic transformations (H. Lebel & Olivier Leogane, 2005).

Structural and Crystallographic Studies

  • Structural and crystallographic studies of tert-butyl carbamate derivatives contribute to understanding the molecular conformations and interactions that underpin their reactivity and potential applications in drug design and other fields (U. Das et al., 2016).

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

tert-butyl N-(2-aminospiro[3.3]heptan-7-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-4-5-12(9)6-8(13)7-12/h8-9H,4-7,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXBVCBCBXDETB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC12CC(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(2-aminospiro[3.3]heptan-7-yl)carbamate

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